Cas no 872613-05-3 (N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide structure
872613-05-3 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS番号:872613-05-3
MF:C24H17N3O7
メガワット:459.407685995102
CID:5882454
PubChem ID:16801324

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1,3-benzodioxol-5-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
    • AB00677375-01
    • 872613-05-3
    • F1883-1439
    • AKOS024617401
    • N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
    • N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
    • インチ: 1S/C24H17N3O7/c1-13-6-7-14(10-17(13)27(30)31)23(28)26-21-16-4-2-3-5-18(16)34-22(21)24(29)25-15-8-9-19-20(11-15)33-12-32-19/h2-11H,12H2,1H3,(H,25,29)(H,26,28)
    • InChIKey: ZIKOMNQYTIRCJB-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=CC=C2C(NC(=O)C2=CC=C(C)C([N+]([O-])=O)=C2)=C1C(NC1=CC=C2OCOC2=C1)=O

計算された属性

  • せいみつぶんしりょう: 459.10664989g/mol
  • どういたいしつりょう: 459.10664989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 4
  • 複雑さ: 789
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 136Ų

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1883-1439-1mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1439-2mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1883-1439-15mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1883-1439-30mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1883-1439-40mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1439-20μmol
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1883-1439-20mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1439-10mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1439-75mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-1439-25mg
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide
872613-05-3 90%+
25mg
$109.0 2023-05-17

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS No. 872613-05-3)

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 872613-05-3, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate scaffold of this molecule, featuring a benzofuran core linked to a benzodioxolyl moiety and an amide group attached to a nitro-substituted benzamide, makes it a subject of interest for medicinal chemists seeking novel therapeutic agents.

The structural composition of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The benzodioxolyl ring, also known as an oxygenated phenanthrene derivative, is commonly found in natural products and has been associated with various biological activities. In particular, compounds containing this moiety have shown promise in the treatment of neurological disorders and infectious diseases. The presence of the nitro group in the benzamide moiety further enhances the compound's potential bioactivity by introducing a polar and electron-withdrawing substituent that can influence receptor binding affinity.

In recent years, there has been a growing interest in the development of heterocyclic compounds for their diverse pharmacological properties. Heterocycles are known for their ability to mimic natural products and biological molecules, making them valuable scaffolds in drug design. The benzofuran core in N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide contributes to its structural complexity and potential for biological activity. This core structure has been extensively studied for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer applications.

The amide functional group in this compound plays a crucial role in determining its pharmacokinetic properties. Amides are known to exhibit favorable solubility and metabolic stability, which are essential characteristics for a drug candidate. The specific positioning of the amide group at the 3-position relative to the benzofuran core suggests potential interactions with enzymes or receptors that may be relevant to therapeutic intervention. Additionally, the methyl and nitro substituents on the benzamide moiety could modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

The potential biological activities of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide have not yet been fully elucidated; however, preliminary studies suggest that it may possess properties relevant to several therapeutic areas. For instance, the oxygenated phenanthrene derivative moiety could interact with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression or anxiety. Furthermore, the nitro group could enhance its antimicrobial properties by contributing to oxidative stress in bacterial cells.

The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with constructing such a multifaceted molecular structure. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that subsequent biological evaluations can be conducted with confidence. The synthetic route likely involves multi-step reactions, including condensation reactions between appropriately substituted precursors followed by functional group modifications to introduce the desired substituents.

Ongoing research in the field of medicinal chemistry continues to explore new derivatives of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide with the aim of optimizing its pharmacological properties. By modifying specific substituents or introducing new functional groups, researchers hope to enhance its bioavailability, reduce side effects, and improve overall therapeutic efficacy. Computational modeling techniques are often employed alongside experimental approaches to predict how structural changes will affect biological activity.

The use of computational tools has become indispensable in modern drug discovery pipelines due to their ability to rapidly screen large libraries of compounds for potential bioactivity. Virtual screening methods can identify promising candidates like N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide based on their predicted interactions with target proteins or enzymes. These predictions can then be validated through experimental testing, streamlining the process of identifying lead compounds for further development.

The versatility of heterocyclic compounds like N-(2H-1,3-benzodioxol-5-yli)]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-](methyl)]]]]]]]]]]]]]]]]]]]]]](methyl)]]]]]]]]]](methyl)]]]](methyl)](methyl)](methyl)](methyl)](methyl)](methyl)](methyl)](methyl)](methyl)](methyl)](methyl) exhibits significant advantages in drug design due to their ability to adopt multiple conformations and interact with diverse biological targets. This flexibility allows medicinal chemists to fine-tune molecular properties such as solubility、metabolic stability、and binding affinity through strategic modifications.

In conclusion,N-(2H--benzodioxol--5--yli--](methyl) --[(4--nitro--benzamido) --] --] --] --] --] --] --] --] --] --] --] --[--carbonyl--) - - - - - - - - - - - - - - - - ) (CAS No.) is a structurally complex organic compound with potential applications in pharmaceutical research。 Its unique scaffold, featuring multiple heterocyclic moieties, makes it an attractive candidate for further exploration。 With ongoing advancements in synthetic chemistry, computational modeling, and biophysical techniques, researchers are well-positioned to uncover new therapeutic possibilities offered by this compound。 As our understanding of its pharmacological properties grows, so too will its relevance as a scaffold for developing novel drugs targeting various diseases。

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